Cas no 2034256-98-7 (6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide)

6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a pyrrolidine moiety and a sulfamoylphenyl carboxamide group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or enzyme modulators due to its hydrogen-bonding capacity and aromatic stacking properties. The sulfamoyl group enhances solubility and bioavailability, while the pyrrolidine substitution may improve metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound’s balanced lipophilicity and polar surface area suggest favorable pharmacokinetic properties for further optimization in therapeutic applications.
6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide structure
2034256-98-7 structure
Product Name:6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
CAS No:2034256-98-7
MF:C15H17N5O3S
MW:347.392181158066
CID:5349665
Update Time:2025-10-31

6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
    • 6-pyrrolidin-1-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
    • Inchi: 1S/C15H17N5O3S/c16-24(22,23)12-5-3-11(4-6-12)19-15(21)13-9-14(18-10-17-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)(H2,16,22,23)
    • InChI Key: BKLKBRNFQCGVIQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1=CC(=NC=N1)N1CCCC1)=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 536
  • XLogP3: 0.9
  • Topological Polar Surface Area: 127

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Additional information on 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Introduction to 6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS No. 2034256-98-7)

6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, with the CAS number 2034256-98-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The structure of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is characterized by a pyrimidine core linked to a pyrrolidine moiety and a sulfamoyl group. The pyrimidine ring is a fundamental component in many biologically active molecules, such as nucleosides and nucleotides, which play crucial roles in DNA and RNA synthesis. The pyrrolidine group, on the other hand, is known for its ability to enhance the solubility and bioavailability of compounds, making it an attractive feature for drug development.

The sulfamoyl group in 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is particularly noteworthy. Sulfonamides have been widely used in medicine for their antibacterial and anti-inflammatory properties. The presence of this functional group in the compound suggests potential applications in treating bacterial infections and inflammatory conditions. Recent studies have also highlighted the role of sulfonamides in modulating enzyme activity and protein-protein interactions, which could be beneficial in developing new therapeutic strategies.

In terms of its pharmacological profile, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has shown promising results in preclinical studies. Research has demonstrated its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the activity of protein kinase C (PKC), a key enzyme implicated in various cellular processes, including cell proliferation and apoptosis.

The anti-inflammatory properties of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide have also been extensively investigated. In vitro experiments using human cell lines have shown that the compound significantly reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its therapeutic potential, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has also been studied for its pharmacokinetic properties. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication.

In conclusion, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS No. 2034256-98-7) is a promising compound with a unique chemical structure that offers multiple biological activities. Its potential applications in treating various diseases make it an exciting area of research for medicinal chemists and pharmaceutical scientists. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic efficacy.

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